molecular formula C12H16ClN3O2S B2530078 1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide CAS No. 851398-72-6

1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide

Cat. No.: B2530078
CAS No.: 851398-72-6
M. Wt: 301.79
InChI Key: LSGNYXUGRRBBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide is a benzimidazole derivative characterized by a butyl chain at the N1 position, a chloromethyl group at C2, and a sulfonamide substituent at C3. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors . The sulfonamide group enhances solubility and hydrogen-bonding capacity, while the chloromethyl moiety may contribute to electrophilic reactivity, enabling covalent interactions or further derivatization .

Synthetic routes for this compound typically involve cyclization of substituted o-phenylenediamines with appropriate electrophiles. For example, 5-sulfonamide-substituted benzimidazoles are often synthesized via chlorosulfonation followed by ammonia substitution, as seen in analogous compounds . Structural characterization relies on NMR spectroscopy (e.g., distinct signals for the chloromethyl group at ~5.6 ppm in ¹H-NMR) and HRMS .

Properties

IUPAC Name

1-butyl-2-(chloromethyl)benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2S/c1-2-3-6-16-11-5-4-9(19(14,17)18)7-10(11)15-12(16)8-13/h4-5,7H,2-3,6,8H2,1H3,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGNYXUGRRBBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the butyl group, chloromethyl group, and sulfonamide group through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this category exhibit significant antibacterial and antifungal activities.

  • Antibacterial Properties : A study evaluated a series of benzimidazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin, indicating their potential as broad-spectrum antibacterial agents .
  • Antifungal Activity : In addition to antibacterial effects, some benzimidazole derivatives demonstrated potent antifungal activity against several fungal strains. For instance, 23 compounds exhibited fungicidal activity equivalent to or greater than that of amphotericin B, highlighting their therapeutic potential in treating fungal infections .

Antiviral Properties

Recent research has also identified the antiviral capabilities of benzimidazole derivatives.

  • Inhibition of Viruses : Specific studies have shown that certain benzimidazole derivatives can inhibit enteroviruses and herpes simplex virus (HSV). For example, compounds synthesized from the benzimidazole framework demonstrated IC50 values significantly lower than those of standard antiviral drugs like ribavirin . This positions them as promising candidates for further development in antiviral therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies.

  • Cyclooxygenase Inhibition : Some derivatives were found to exhibit remarkable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in managing inflammation and pain. For instance, compounds showed IC50 values significantly lower than those of standard anti-inflammatory drugs such as diclofenac . This suggests a potential role for these compounds in treating inflammatory diseases.

Cardiovascular Applications

Emerging evidence points to the utility of benzimidazole derivatives in cardiovascular health.

  • Hypertension Treatment : Certain studies have indicated that benzimidazole derivatives can act as effective inhibitors of angiotensin II receptor blockers (AT1), which play a crucial role in managing hypertension. These compounds may also offer protective effects on liver and kidney functions . This multifaceted action underscores their potential in cardiovascular therapy.

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against MRSA and other bacterial strains; potent antifungal activity against various fungi
AntiviralInhibitory effects on enteroviruses and HSV with promising IC50 values
Anti-inflammatorySignificant COX inhibition; potential use in treating inflammatory diseases
Cardiovascular HealthPotential for hypertension treatment and protective effects on organs

Mechanism of Action

The mechanism of action of 1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide and related benzimidazole derivatives:

Compound Substituents Biological Activity Synthesis References
Target Compound N1: Butyl; C2: Chloromethyl; C5: Sulfonamide Potential antimicrobial/antifungal (inferred from sulfonamide’s role in drug design) Chlorosulfonation of benzimidazole core, followed by ammonia substitution
1-Butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile N1: Butyl; C2: 4-Fluorophenyl; C5: Cyano Antifungal (strong activity against Candida spp.) Nucleophilic substitution of chloro intermediates with fluorophenyl groups
1-Butyl-2-(chloromethyl)-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole N1: Butyl; C2: Chloromethyl; C5: Morpholine-sulfonyl Commercial availability suggests use in research (e.g., kinase inhibition assays) Similar to target compound, but morpholine replaces ammonia in sulfonylation step
2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole N1: 2,4-Dimethylphenylsulfonyl; C2: n-Butyl; C5: Chloro Pharmaceutical applications (exact activity unspecified) Sulfonylation of 2-n-butyl-5-chloro-1H-benzimidazole with 2,4-dimethylbenzenesulfonyl chloride
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole N1: Benzyl; C2: Phenyl; C5: Chloro Analgesic activity demonstrated in preclinical models Substitution of benzyl and phenyl groups via nucleophilic displacement

Key Observations:

Substituent Effects on Bioactivity: The sulfonamide group in the target compound may enhance solubility and target engagement compared to the cyano group in antifungal derivatives . Chloromethyl at C2 provides a reactive site for further functionalization, unlike the inert phenyl or chloro groups in other analogs .

Synthetic Flexibility :

  • The target compound’s synthesis shares steps with morpholine-sulfonyl analogs, but the use of ammonia instead of morpholine simplifies the process .
  • In contrast, 2-n-butyl-5-chloro derivatives require regioselective sulfonylation, leading to isomer mixtures that complicate purification .

Structural Characterization :

  • NMR spectra distinguish substituents: e.g., the chloromethyl group in the target compound (~5.6 ppm) vs. aromatic protons in phenyl-substituted analogs (~7.0–7.8 ppm) .

Commercial and Research Relevance :

  • The morpholine-sulfonyl analog (sc-333825) is commercially available, suggesting its utility in high-throughput screening, whereas the target compound’s applications remain exploratory .

Research Findings and Implications

  • Antimicrobial Potential: While the target compound’s sulfonamide group is structurally akin to known antibacterial agents (e.g., sulfa drugs), direct evidence of its efficacy is lacking. In contrast, the cyano-substituted analog in exhibits proven antifungal activity, highlighting the importance of electron-withdrawing groups at C5 .
  • This necessitates rigorous toxicity profiling.
  • Synthetic Challenges : Regioselective sulfonylation (e.g., avoiding isomer formation as in ) and stability of the chloromethyl group under reaction conditions are critical hurdles .

Biological Activity

1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, which is known for a wide range of biological activities. The general structure of benzimidazole derivatives is characterized by a fused benzene and imidazole ring, with various substituents that can significantly influence their pharmacological properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. Specifically, this compound has been investigated for its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 μg/mL
Streptococcus faecalis8 μg/mL
Candida albicans64 μg/mL
Methicillin-resistant Staphylococcus aureus4 μg/mL

The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi. The MIC values suggest that it is particularly effective against resistant strains of bacteria.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating various benzimidazole derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative activity against breast cancer cell lines (MDA-MB-231). The results indicated an IC50 value comparable to existing chemotherapeutic agents, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes. Substituents at specific positions on the benzimidazole ring play a crucial role in modulating this activity.

Structure-Activity Relationship (SAR)

Research has shown that modifications at the C5 position of the benzimidazole ring can enhance anti-inflammatory activity. For instance, compounds with specific functional groups at this position have demonstrated improved selectivity for COX-2 over COX-1, which is beneficial for reducing inflammation with fewer side effects.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Effective against various bacterial strains and fungi, with low MIC values indicating potency.
  • Anticancer Activity : Shows significant antiproliferative effects on cancer cell lines, warranting further investigation.
  • Anti-inflammatory Activity : Potential to inhibit COX enzymes selectively, contributing to its therapeutic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.